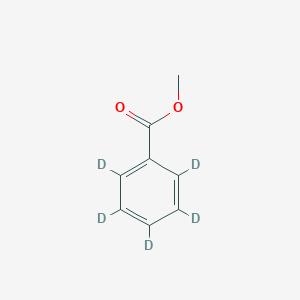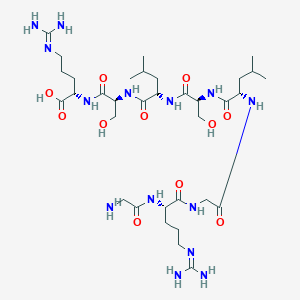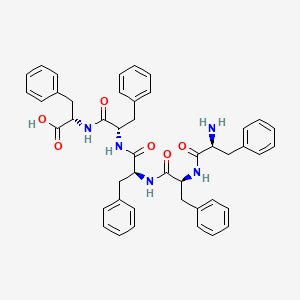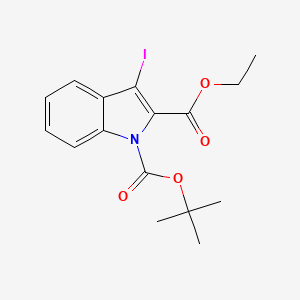
1-tert-Butyl-2-ethyl-3-iod-1H-indol-1,2-dicarboxylat
Übersicht
Beschreibung
1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate is a useful research compound. Its molecular formula is C16H18INO4 and its molecular weight is 415.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Indolderivate, einschließlich 1-tert-Butyl-2-ethyl-3-iod-1H-indol-1,2-dicarboxylat, wurden auf ihr Potenzial zur Behandlung von Krebs untersucht. Diese Verbindungen können die Proliferation von Krebszellen stören und Apoptose induzieren. Untersuchungen haben gezeigt, dass Indolderivate gegen verschiedene Krebszelllinien wirksam sein können, was sie zu vielversprechenden Kandidaten für die Entwicklung neuer Krebsmedikamente macht .
Antibakterielle Aktivität
Die antimikrobiellen Eigenschaften von Indolderivaten sind gut dokumentiert. Sie erwiesen sich als wirksam gegen eine Reihe von Mikroben, darunter Bakterien und Pilze. Dies macht sie wertvoll für die Entwicklung neuer Antibiotika, insbesondere in einer Zeit, in der die Antibiotikaresistenz ein wachsendes Problem ist .
Behandlung von Erkrankungen
Indolderivate werden auf ihr therapeutisches Potenzial bei der Behandlung verschiedener Erkrankungen im menschlichen Körper untersucht. Dazu gehören neurologische Erkrankungen, bei denen diese Verbindungen eine Rolle beim Neuroprotection oder der Modulation von Neurotransmittersystemen spielen können .
Antivirene Anwendungen
Indolderivate haben sich als vielversprechende antivirale Mittel erwiesen. Sie wurden gegen eine Vielzahl von Viren getestet, darunter Influenza und Hepatitis C. Der Wirkmechanismus umfasst oft die Hemmung der Virusreplikation oder die Störung seiner Fähigkeit, Wirtszellen zu infizieren .
Entzündungshemmende und analgetische Eigenschaften
Die entzündungshemmenden und analgetischen Wirkungen von Indolderivaten machen sie zu potenziellen Kandidaten für die Behandlung von Schmerzen und Entzündungen. Durch die Modulation von Entzündungswegen können diese Verbindungen Linderung von Symptomen ohne die Nebenwirkungen herkömmlicher entzündungshemmender Medikamente bewirken .
Enzyminhibition
Indolderivate können als Enzyminhibitoren wirken, was für die Behandlung von Krankheiten entscheidend ist, bei denen die Enzymaktivität dysreguliert ist. Beispielsweise können sie Enzyme hemmen, die an der Synthese von Cholesterin beteiligt sind, was sie zu potenziellen Wirkstoffen zur Behandlung von hohem Cholesterinspiegel macht .
Wirkmechanismus
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and proteins . These interactions can lead to a range of biological effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways, leading to diverse biological effects .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the compound’s stability and activity .
Biochemische Analyse
Biochemical Properties
1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to exhibit interactions with enzymes such as cytochrome P450, which is involved in drug metabolism. The compound’s interaction with these enzymes can influence the metabolic pathways and the overall biochemical reactions within the cell .
Cellular Effects
1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of 1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to the inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can result in altered cellular responses and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, the long-term exposure to this compound can result in changes in cellular function, such as altered cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects. For instance, high doses of indole derivatives have been reported to cause hepatotoxicity and nephrotoxicity in animal models . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing the risk of toxicity.
Metabolic Pathways
1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, cytochrome P450 enzymes play a crucial role in the metabolism of indole derivatives, leading to the formation of metabolites with different biological activities . The compound’s effects on metabolic flux and metabolite levels can influence its overall pharmacological properties.
Transport and Distribution
The transport and distribution of 1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate within cells and tissues are important factors that determine its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, indole derivatives have been shown to interact with ABC transporters, which are involved in the efflux of drugs and other compounds from cells . These interactions can influence the compound’s localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of 1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, indole derivatives have been reported to localize to the mitochondria, where they can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 3-iodoindole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18INO4/c1-5-21-14(19)13-12(17)10-8-6-7-9-11(10)18(13)15(20)22-16(2,3)4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSDAQJPQLXVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



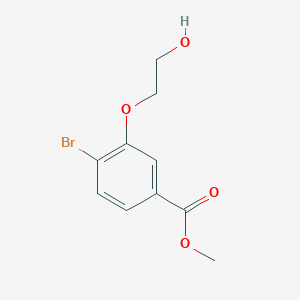

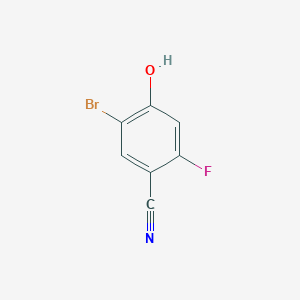
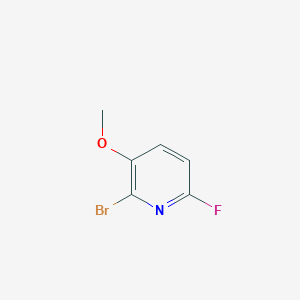

![7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1446012.png)
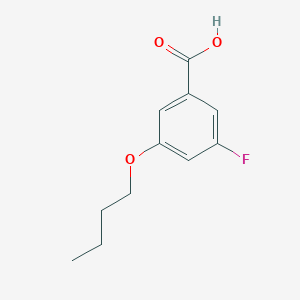
![1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1446015.png)


